1-iodohex-2-ene

Catalog No.
S6553884
CAS No.
115977-54-3
M.F
C6H11I
M. Wt
210.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-iodohex-2-ene

CAS Number

115977-54-3

Product Name

1-iodohex-2-ene

Molecular Formula

C6H11I

Molecular Weight

210.1

1-Iodohex-2-ene is an organic compound with the molecular formula C6H11IC_6H_{11}I and a molecular weight of approximately 210.06 g/mol. It features a double bond between the second and third carbon atoms in the hexane chain, making it an alkene. The presence of iodine at the first carbon position characterizes it as an iodoalkene. This compound is significant in organic synthesis due to its potential reactivity and utility in various chemical transformations.

, including:

  • Oxidation: This compound can be oxidized to form epoxides or diols, which are important intermediates in organic synthesis.
  • Allylic Substitution: The iodine atom can be replaced by nucleophiles, allowing for the introduction of various functional groups .
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are widely used for constructing complex organic molecules .

1-Iodohex-2-ene can be synthesized through various methods:

  • Alkylation of Alkenes: The compound can be synthesized by alkylating alkenes with iodine or iodide sources under specific conditions.
  • Halogenation of Alkenes: Direct halogenation of hex-2-ene using iodine can yield 1-iodohex-2-ene.
  • Palladium-Catalyzed Reactions: It can also be produced through palladium-catalyzed reactions involving other precursors, allowing for more complex synthetic routes .

1-Iodohex-2-ene finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their reactivity and ability to introduce functional groups into drug candidates.
  • Material Science: It may be used in the development of new materials through polymerization processes or as a precursor for functionalized polymers.

Interaction studies involving 1-iodohex-2-ene focus primarily on its reactivity with nucleophiles and other electrophiles. Research has shown that the compound can participate in various coupling reactions, which are crucial for forming new carbon-carbon bonds in organic synthesis. Additionally, studies on its interactions with biological systems are ongoing to assess its potential bioactivity and toxicity .

1-Iodohex-2-ene shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Features
1-Bromohex-2-eneC6H11BrC_6H_{11}BrSimilar structure but contains bromine instead of iodine.
1-Chlorohex-2-eneC6H11ClC_6H_{11}ClContains chlorine; typically more reactive than iodides.
Hex-2-eneC6H12C_6H_{12}A simple alkene without halogen substitution; less reactive.
IodohexaneC6H13IC_6H_{13}IA fully saturated compound; lacks double bond reactivity.

Uniqueness

The uniqueness of 1-iodohex-2-ene lies in its combination of a halogen atom and a double bond, which provides distinct reactivity patterns not found in saturated compounds or those with different halogens. This makes it particularly valuable in synthetic chemistry where selective reactions are desired.

Purity

90 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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